The synthesis of N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide typically involves several key steps:
The molecular structure of N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide can be described in terms of its functional groups and spatial arrangement:
The molecular formula is , and its molecular weight is approximately 248.34 g/mol. The compound's structure allows for various interactions with biological targets, which is crucial for its pharmacological properties.
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide can undergo several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Nucleophiles (amines, thiols) | In presence of base |
The mechanism of action for N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific biomolecules. It has been shown to bind to various enzymes and receptors, influencing their activity. For instance, studies indicate that similar compounds interact with protein targets through hydrogen bonding and hydrophobic interactions, which are critical for their therapeutic effects .
The binding affinity and interaction profiles are often assessed through molecular docking studies, which demonstrate how the compound fits into active sites of target proteins. These studies reveal critical interactions that contribute to the compound's efficacy in inhibiting specific biological pathways .
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide exhibits several notable physical and chemical properties:
Characterization techniques such as -NMR and -NMR confirm the structure by identifying characteristic chemical shifts associated with the functional groups present in the molecule .
N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide has several scientific applications:
The strategic integration of piperazine with benzamide via bioisosteric replacement represents a cornerstone in the molecular design of N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide. Bioisosterism enables medicinal chemists to refine pharmacokinetic and binding properties while preserving core pharmacophoric elements. Piperazine serves as a versatile scaffold due to its balanced basicity (pK~a~ 9.5-10.5) and capacity for hydrogen bond donation/acceptance, which facilitates targeted interactions with biological macromolecules [10]. When hybridized with benzamide, this pairing creates a conformationally semi-rigid structure that optimizes spatial orientation for receptor engagement.
The benzamide component acts as a planar anchor, enabling π-stacking interactions with aromatic residues in binding pockets, while the piperazine linker provides torsional flexibility essential for adapting to induced-fit binding sites. Crucially, the piperazine ring serves as a bioisostere for alternative heterocycles like piperidine or morpholine, but with distinct advantages: its additional nitrogen atom enhances water solubility via protonation and offers an extra vector for structural diversification [4] [10]. Computational analyses reveal that the piperazine-benzamide linkage maintains a near-perpendicular dihedral angle (85°±10°), positioning the N-ethylcarboxamide moiety orthogonal to the piperazine plane for optimal target engagement [5].
Table 1: Bioisosteric Equivalence Parameters in Piperazine-Benzamide Hybrids
Bioisostere Pair | clogP Difference | ΔTPSA (Ų) | H-Bond Donor/Acceptor Change | Application in Target Compound |
---|---|---|---|---|
Piperazine vs Piperidine | -0.3 | +12.0 | +1 Acceptor | Enhanced solubility |
Piperazine vs Morpholine | -0.1 | +3.5 | No change | Metabolic stability |
Benzamide vs Phenyl | +0.4 | +49.0 | +1 Donor/+2 Acceptors | Hydrogen bonding capability |
N-Ethylamide vs Ethyl ester | -0.2 | -17.0 | -1 Acceptor | Reduced hydrolysis |
The bioisosteric rationale extends beyond simple atom-to-atom replacement, encompassing three-dimensional electronic topography. For instance, the piperazine's N⁴ nitrogen bioisosterically mimics pyridine nitrogen in earlier lead compounds while offering superior metabolic stability against CYP-mediated oxidation [8]. This strategic hybridization results in a molecular architecture with calculated polar surface area (PSA) of 52 Ų, balancing blood-brain barrier permeability (predicted logBB = -0.4) and aqueous solubility (logS = -3.1) – properties critical for CNS-targeted therapeutics [6].
The N-ethyl moiety in the benzamide component represents a meticulously optimized structural feature that significantly influences the compound's pharmacodynamic profile. Structure-activity relationship (SAR) studies demonstrate that alkyl chain length at the amide nitrogen directly modulates receptor affinity and selectivity. Methyl substitution yields compounds with 3.2-fold lower binding affinity (K~i~ = 128 nM) compared to the ethyl analogue (K~i~ = 40 nM) against dopamine D3 receptors, while propyl or bulkier groups diminish activity due to steric occlusion in the hydrophobic subpocket [8].
The ethyl group serves dual purposes: sterically, its two-carbon chain optimally fills a lipophilic cleft (volume ≈ 80 ų) in target receptors, as confirmed by molecular docking studies showing van der Waals contacts with Val87, Trp342, and Ile183 residues [7]. Electronically, the ethyl substitution reduces amide bond resonance (measured by Δν~C=O~ = 15 cm⁻¹ in IR spectroscopy), increasing the carbonyl's electrophilicity and enhancing hydrogen-bond donation to key serine/threonine residues in enzymatic targets [4]. This electronic perturbation increases hydrogen bond strength by approximately 1.2 kcal/mol compared to unsubstituted benzamides, as quantified by density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level [6].
Table 2: Impact of N-Substitution on Pharmacological Parameters
N-Substituent | clogP | Amide Bond Rotation Barrier (kcal/mol) | In Vitro Activity (IC₅₀, nM) | Plasma Protein Binding (%) |
---|---|---|---|---|
H (unsubstituted) | 1.8 | 15.2 | 320 ± 25 | 78 |
Methyl | 2.1 | 14.7 | 128 ± 11 | 82 |
Ethyl | 2.6 | 14.3 | 40 ± 3 | 85 |
Propyl | 3.3 | 13.9 | 210 ± 18 | 91 |
Cyclopropyl | 2.9 | 14.1 | 95 ± 8 | 89 |
Metabolically, the N-ethyl group demonstrates superior stability compared to N-methyl analogues when incubated with human liver microsomes (t~½~ = 48 min vs 32 min), attributable to reduced α-carbon oxidation. This stability profile stems from the ethyl group's higher C-H bond dissociation energy (BDE = 101.1 kcal/mol) compared to methyl (BDE = 96.5 kcal/mol), as determined through radical clock experiments [4] [8]. The ethyl substituent also optimally balances lipophilicity (clogP = 2.6), situating it within the ideal range for CNS penetration (clogP 2-3) while avoiding excessive hydrophobic character that would increase plasma protein binding beyond 85% [7].
The ortho-methyl substituent at the benzamide's 3-position exerts profound conformational effects that dictate receptor complementarity. X-ray crystallography of N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide reveals that the methyl group induces a 35° out-of-plane distortion of the carboxamide moiety relative to the aromatic ring, creating a twisted conformation that optimally positions both hydrogen bond donors/acceptors for target engagement [5]. This steric gearing effect reduces amide bond coplanarity with the phenyl ring, quantified by a torsion angle θ~C1-C7-N8-C9~ = 42° compared to 8° in the unsubstituted analogue.
Molecular dynamics simulations (50 ns, OPLS4 force field) demonstrate that the 3-methyl group restricts rotational freedom around the C~aryl~-C~carbonyl~ bond, reducing the conformational ensemble from twelve significantly populated states (ΔG < 2 kcal/mol) to four dominant conformers (population > 15%). This entropy penalty (TΔS = -2.8 kcal/mol) is overcompensated by enhanced binding enthalpy (ΔH = -11.3 kcal/mol) through optimized van der Waals contacts in the receptor's hydrophobic subpocket [6]. The methyl group's electron-donating effect (+σ~I~ = -0.04) increases electron density at the carbonyl oxygen by 0.08 e (Mulliken charges), enhancing hydrogen bond acceptance capacity by approximately 15% compared to the 3-H analogue [9].
Table 3: Conformational Parameters Influenced by 3-Methyl Positioning
Structural Parameter | 3-H Analogue | 3-Methyl Compound | Biological Consequence |
---|---|---|---|
Amide-phenyl torsion angle | 8° ± 4° | 42° ± 6° | Enhanced hydrogen bond vector alignment |
Rotational barrier (kcal/mol) | 3.1 | 5.8 | Restricted conformational flexibility |
Carbonyl O charge (e) | -0.52 | -0.60 | Increased H-bond acceptance |
Van der Waals volume (ų) | 135 | 165 | Improved hydrophobic pocket filling |
Dominant conformers | 12 | 4 | Reduced entropic penalty upon binding |
The methyl group's ortho-positioning creates a defined steric boundary that enforces directional selectivity in receptor binding. Competitive binding assays show 35-fold selectivity for the D3 over D2 receptor subtype, attributable to the methyl group's exclusion from D2's tighter subpocket (volume difference ≈ 25 ų) [8]. This steric discrimination was validated through systematic mutagenesis studies, where D3 receptor mutants with bulkier residues (e.g., Val89Leu) displayed 8-fold reduced affinity, while D2 mutants with smaller residues (Phe85Val) gained affinity for the methyl-containing analogue [6].
The electronic communication between the benzamide and piperazine components fundamentally modulates ligand-target interactions through resonance and field effects. Nuclear Magnetic Resonance (¹H-¹³C HMBC) spectroscopy reveals significant through-bond coupling (~J~ = 8 Hz) between the piperazine N⁴-H and benzamide carbonyl carbon, indicating partial double-bond character in the C~aryl~-N~piperazine~ bond that creates a semi-delocalized system [5]. This electronic conjugation reduces the piperazine nitrogen's basicity (measured pK~a~ = 7.8) compared to typical alkylpiperazines (pK~a~ ~9.5), thereby enhancing membrane permeability at physiological pH by decreasing cationic character (fraction ionized = 38% at pH 7.4) [10].
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the benzamide carbonyl group withdraws electron density from the piperazine ring, creating a polarized system with calculated atomic charges of +0.32 e at N⁴ (piperazine) and -0.45 e at the carbonyl oxygen. This charge separation facilitates simultaneous hydrogen bonding: the carbonyl oxygen acts as acceptor (d~O···H-N~ = 1.85 Å in docked poses), while the piperazine N⁴-H serves as donor to backbone carbonyls in the receptor (d~N-H···O~ = 2.10 Å) [6] [9]. Substituent effects follow linear free-energy relationships, with Hammett correlations showing ρ = +1.2 for para-substituted benzamide analogues, indicating that electron-withdrawing groups enhance binding by strengthening this dual hydrogen-bonding network [4].
Table 4: Electronic Parameter Correlations with Biological Activity
Benzamide Substituent | Hammett σ | π System Charge (e) | D3 K~i~ (nM) | ΔG~binding~ (kcal/mol) |
---|---|---|---|---|
4-OMe | -0.27 | +0.28 | 120 | -9.1 |
3-Me (target compound) | -0.04 | +0.31 | 40 | -10.6 |
H | 0.00 | +0.33 | 65 | -10.0 |
4-F | +0.06 | +0.34 | 28 | -10.9 |
4-CF~3~ | +0.54 | +0.40 | 18 | -11.4 |
4-NO~2~ | +0.78 | +0.44 | 310 | -8.5 |
The benzamide-piperazine amide bond exhibits restricted rotation with a calculated barrier of 14.3 kcal/mol, favoring the trans conformation (>95% population) where the carbonyl oxygen is anti to the piperazine N-H. This preferred orientation creates an optimal dipole moment vector (μ = 4.8 D) aligned with the receptor's electrostatic potential gradient [6]. Resonance Raman spectroscopy confirms significant conjugation between the benzamide π-system and piperazine nitrogen, manifested in a 25 nm bathochromic shift in UV-Vis absorption compared to non-conjugated analogues. This extended conjugation reduces the HOMO-LUMO gap by 0.8 eV, facilitating charge-transfer interactions with aromatic receptor residues that contribute approximately 30% of total binding energy according to energy decomposition analysis [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4